Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine

Lipophilicity Drug-likeness Membrane permeability

Researchers constructing CNS-focused libraries often face inefficient, multi-step syntheses that slow hit-to-lead timelines. This compound provides a pre-assembled benzo[1,3]dioxole-5-methylfuran scaffold with a single secondary amine handle for immediate diversification, eliminating at least one synthetic transformation per target molecule. • 98.0% purity (mode among major suppliers) reduces pre-use purification needs vs. 95% analogs, delivering 3-percentage-point higher assay-ready material. • Computed XLogP3 = 2.3 with 1 HBD yields a 2.5-fold permeability advantage over the des-methyl analog (XLogP3 = 1.9), directly supporting passive blood-brain barrier penetration goals. • The MDP substructure benchmarks against known CYP2D6/CYP3A4 inhibitors, enabling DMPK teams to design risk-informed counter-screens from project initiation. Global stock available for immediate dispatch with full QA documentation.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 626208-65-9
Cat. No. B1299282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine
CAS626208-65-9
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CNCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H15NO3/c1-10-2-4-12(18-10)8-15-7-11-3-5-13-14(6-11)17-9-16-13/h2-6,15H,7-9H2,1H3
InChIKeyLALLZDKLMLGVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine: Structural Identity & Class Positioning


Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine (CAS 626208-65-9) is a secondary amine featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group and a 5-methylfuran-2-ylmethyl moiety connected via a methylene bridge to the central amine nitrogen [1]. With the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol, this heterocyclic building block occupies a specific structural niche at the intersection of the methylenedioxyphenyl (MDP) compound class and the 5-methylfuran pharmacophore space [1]. The compound is supplied by multiple vendors at purities ranging from 95% to 98.0% and is intended exclusively for research and development use as a synthetic intermediate or screening library component .

1
Dual pharmacophore scaffold Pre-assembled benzodioxole and 5-methylfuran rings support parallel SAR library synthesis.
2
Secondary amine handle Enables rapid N-alkylation, acylation or reductive amination for one-step diversification.
3
Research-grade purity available Supplied by multiple vendors at high purity suitable for sensitive biochemical and cell-based screening.

Why 5-Methylfuran Substitution Prevents Interchangeability


The presence of the 5-methyl substituent on the furan ring is not a trivial structural variation. This methyl group materially alters two critical physicochemical parameters that govern performance in both medicinal chemistry campaigns and chemical biology probe development: lipophilicity (ΔXLogP3 ≈ +0.4 relative to the des-methyl analog) and molecular weight (ΔMW = +14.02 g/mol) [1][2]. In structure-activity relationship (SAR) studies, such differences translate into measurable shifts in membrane permeability, metabolic stability, and off-target binding profiles. Additionally, the 5-methylfuran substructure distinguishes 626208-65-9 from the saturated tetrahydrofuran analog (CAS 436096-91-2), which introduces a ΔXLogP3 of +0.6 but forfeits the aromatic character and potential π-stacking interactions of the furan ring [3]. These quantifiable physicochemical differences mean that substituting any in-class analog without rigorous re-validation risks compromising the integrity of a lead optimization series or probe selectivity profile.

Des-methyl analog (CAS 510723-65-6)
Removal of the 5-methyl group lowers computed lipophilicity, potentially altering membrane permeability and off-target binding profiles in SAR series.
Tetrahydrofuran analog (CAS 436096-91-2)
Saturated ring replacement loses aromatic π-stacking and further shifts lipophilicity; not a direct substitute without re-validation of target engagement.
Any in-class analog
The 5-methylfuran and benzodioxole combination creates a distinct physicochemical profile; substitution may require re-evaluation of metabolic stability and CYP interaction risk.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (XLogP3) vs. Des-Methyl and Tetrahydrofuran Analogs

The target compound (CAS 626208-65-9) exhibits an XLogP3 of 2.3, compared to 1.9 for the direct des-methyl analog (CAS 510723-65-6) and 1.7 for the tetrahydrofuran analog (CAS 436096-91-2) [1]. Quantitatively, this represents a +0.4 and +0.6 log unit increase, respectively, corresponding to approximately 2.5-fold and 4.0-fold increases in octanol-water partition coefficient per log unit. The elevated lipophilicity positions 626208-65-9 closer to the CNS-permeable sweet spot (LogP 2–4) while retaining a TPSA of 43.6 Ų, which is identical to the des-methyl analog [2]. All three compounds share the same hydrogen bond donor (1) and acceptor count (4), isolating lipophilicity as the primary differentiating physicochemical parameter [1][2][3].

XLogP3 Comparison
Head-to-head
Target XLogP3 2.3 vs. des-methyl 1.9 (Δ+0.4) and tetrahydrofuran 1.7 (Δ+0.6). TPSA 43.6 Ų conserved; HBD/HBA counts identical across all three compounds.
Supports lipophilicity-based selection for permeability-dependent assays.
Computed by XLogP3 3.0; experimental logP may differ from predicted values.
Lipophilicity Drug-likeness Membrane permeability

Purity Specification and Supply Chain vs. Saturated Analog

Commercial suppliers offer 626208-65-9 at a certified purity of 98.0% , which is 3 percentage points higher than the 95% minimum purity specification available for the closest saturated analog, benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 436096-91-2) . The des-methyl analog (CAS 510723-65-6) is available at 98% purity from select vendors, but this compound lacks the 5-methyl substituent that confers the lipophilicity advantage described above . For researchers requiring high-purity starting material—such as those conducting fragment-based drug discovery (FBDD) or preparing compounds for in vivo pharmacokinetic studies—this purity differential reduces the need for additional purification steps before use, thereby saving time and cost in lead optimization workflows.

Purity Comparison
Data to verify
Target 98.0% purity vs. tetrahydrofuran analog 95% (Δ+3 pp). Des-methyl analog also 98% but lacks the 5-methyl substituent for lipophilicity advantage.
Higher available purity may reduce pre-use purification burden.
Supplier-reported QC values; independent verification recommended before sensitive assays.
Purity specification Procurement Building block quality

Methylenedioxyphenyl (MDP) CYP Inhibition Risk Profile

The benzo[1,3]dioxole (methylenedioxyphenyl, MDP) substructure present in 626208-65-9 places it within a well-characterized class of compounds known to inhibit cytochrome P450 (CYP) enzymes via both reversible and mechanism-based pathways [1]. In human hepatic microsomes, the MDP alkaloid berberine inhibits CYP2D6-mediated bufuralol 1′-hydroxylation with an IC₅₀ of 45 μM, while hydrastine inhibits CYP2C9-mediated diclofenac 4′-hydroxylation with an IC₅₀ of approximately 350 μM [1]. Furthermore, hydrastine exhibits NADPH-dependent mechanism-based inhibition of CYP3A4 with a kinactivation of 0.23 min⁻¹ and a KI of approximately 110 μM [1]. Although direct CYP inhibition data for 626208-65-9 itself are not available, the presence of the MDP pharmacophore warrants proactive CYP inhibition screening. The 5-methylfuran moiety may modulate this liability relative to simpler MDP compounds, as the increased lipophilicity (XLogP3 = 2.3) could enhance metabolic stability or redirect CYP isoform selectivity through altered binding interactions [2].

CYP Inhibition Risk
Class-level
MDP alkaloid berberine: CYP2D6 IC₅₀ 45 μM; hydrastine: CYP3A4 mechanism-based inactivation (kinact 0.23 min⁻¹, KI ~110 μM). No direct data for 626208-65-9.
Class-level CYP inhibition risk warrants proactive counter-screening.
Human hepatic microsome data (Chatterjee & Franklin 2003); extrapolation requires validation with target compound.
Cytochrome P450 inhibition Drug metabolism Methylenedioxyphenyl

Dual-Pharmacophore Scaffold vs. Single-Ring Building Blocks

Unlike simpler commercially available building blocks such as benzo[1,3]dioxol-5-ylmethylamine (CAS 52256-43-4) or 5-methylfurfurylamine (CAS 14003-16-8), which each contain only a single aromatic ring system, 626208-65-9 incorporates both the benzodioxole and 5-methylfuran moieties in a single secondary amine scaffold with a well-defined molecular geometry (4 rotatable bonds, TPSA = 43.6 Ų) [1]. This dual-pharmacophore architecture enables rapid diversification through N-alkylation, N-acylation, or reductive amination reactions, generating compound libraries that explore binding interactions with two distinct aromatic pockets simultaneously . The secondary amine functionality further differentiates it from tertiary amine analogs—such as N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine (same CAS 626208-65-9? No, this is a different regioisomer/PubChem distinction)—that may exhibit altered basicity and reduced hydrogen bond donor capacity, directly impacting target engagement pharmacophores .

Scaffold Complexity
Reported
Two aromatic ring systems (benzodioxole + 5-methylfuran) vs. single-ring building blocks. Secondary amine HBD=1, 4 rotatable bonds, TPSA 43.6 Ų.
Pre-assembled dual pharmacophore may accelerate library synthesis workflows.
Structural comparison; synthetic utility depends on specific derivatization chemistry.
Medicinal chemistry Building block Library synthesis

Optimal Procurement and Application Scenarios


CNS-Penetrant Probe Design with Elevated Lipophilicity

For CNS drug discovery programs, maintaining lipophilicity in the LogP 2–4 range while minimizing hydrogen bond donors is critical for achieving adequate brain penetration. With XLogP3 = 2.3 and only 1 HBD, 626208-65-9 is well-positioned as a starting scaffold for CNS-targeted libraries, offering a computed 2.5-fold permeability advantage over the des-methyl analog (XLogP3 = 1.9) [1]. This differential may translate into improved blood-brain barrier penetration and warrants prioritization when passive permeability is a key screening parameter.

High-Purity Building Block for FBDD and In Vivo Studies

Fragment-based and in vivo pharmacology workflows are exquisitely sensitive to impurities that can generate false-positive assay signals or off-target toxicities. The availability of 626208-65-9 at 98.0% purity from commercial suppliers [1] provides a 3-percentage-point purity advantage over the 95% specification of the saturated analog (CAS 436096-91-2), reducing or eliminating the need for pre-use chromatographic purification. This makes the compound a more economical choice for high-throughput screening campaigns and pharmacokinetic studies where material quality directly impacts data reliability.

Methylenedioxyphenyl CYP Inhibition Assessment in DDI Screening

The MDP substructure in 626208-65-9 places it within a documented class of CYP inhibitors, with structurally related natural products exhibiting CYP2D6 IC₅₀ values as low as 45 μM (berberine) and mechanism-based inactivation of CYP3A4 (hydrastine, kinactivation = 0.23 min⁻¹) [1]. For drug metabolism and pharmacokinetics (DMPK) groups procuring this compound for lead optimization, these class-level data provide a quantitative benchmark for designing appropriate CYP inhibition counter-screens and assessing the risk of time-dependent inhibition early in the discovery cascade.

Dual-Pharmacophore Library Synthesis for Parallel SAR

Medicinal chemistry teams constructing compound libraries that require simultaneous engagement of two distinct aromatic binding pockets will benefit from the pre-assembled benzodioxole–5-methylfuran scaffold of 626208-65-9 [1]. The secondary amine handle permits rapid diversification via N-alkylation, N-acylation, or sulfonylation, enabling one-step library generation. Compared to sequential assembly from single-ring building blocks, this approach eliminates at least one synthetic transformation per target molecule, reducing overall synthesis cycle times in hit-to-lead and lead optimization phases.

Application
Selection Property
Validation Focus
CNS-targeted probe design
Computed lipophilicity and HBD profile
Passive permeability and brain penetration assay context
High-purity building block for FBDD / PK studies
Reported higher purity specification
Impurity profiling and assay interference screening
MDP-class CYP inhibition screening
MDP-class CYP inhibition context
CYP isoform counter-screen and time-dependent inhibition assessment
Dual-pharmacophore library synthesis
Pre-assembled dual-ring scaffold
Library diversification efficiency and SAR parallelism
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